2-Benzyl-2-ethylpyrrolidine
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Overview
Description
2-Benzyl-2-ethylpyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with benzyl and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2-ethylpyrrolidine typically involves the reaction of benzyl chloride with 2-ethylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-2-ethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzyl-2-ethylpyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzyl-2-ethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Benzylpyrrolidine: Lacks the ethyl group, leading to different chemical and biological properties.
2-Ethylpyrrolidine: Lacks the benzyl group, resulting in distinct reactivity and applications.
2-Benzyl-2-methylpyrrolidine: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
Uniqueness: 2-Benzyl-2-ethylpyrrolidine’s unique combination of benzyl and ethyl groups provides it with distinct steric and electronic characteristics, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-benzyl-2-ethylpyrrolidine |
InChI |
InChI=1S/C13H19N/c1-2-13(9-6-10-14-13)11-12-7-4-3-5-8-12/h3-5,7-8,14H,2,6,9-11H2,1H3 |
InChI Key |
DDZOXKHVZSVUPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCN1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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